molecular formula C10H8F2N2O3 B2898588 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248334-93-0

4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B2898588
CAS RN: 2248334-93-0
M. Wt: 242.182
InChI Key: XIUGCDXJIXRBHB-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid (DFOC) is a synthetic compound that belongs to the class of imidazolidine-4-carboxylic acids. It is a white crystalline powder that is soluble in water and ethanol. DFOC has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid may also act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has also been shown to have anti-inflammatory properties and to be effective in reducing the symptoms of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has several advantages as a biochemical and pharmacological tool. It is relatively easy to synthesize and is readily available. It has also been shown to be effective in a wide range of experimental systems. However, there are some limitations to its use. 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid can be toxic at high concentrations, and its effects on cells can be variable depending on the experimental conditions.

Future Directions

There are several future directions for research on 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid. One area of interest is the development of new derivatives of 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid with improved pharmacological properties. Another area of interest is the investigation of the potential use of 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid and its effects on cells and tissues.

Synthesis Methods

4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,3-difluoroaniline with glyoxal in the presence of an acid catalyst. Other methods include the reaction of 2,3-difluoroaniline with ethyl glyoxalate or the reaction of 2,3-difluoroaniline with ethyl oxalyl chloride.

Scientific Research Applications

4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has been used in numerous scientific studies due to its potential as a biochemical and pharmacological tool. It has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase and acetylcholinesterase. 4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs.

properties

IUPAC Name

4-(2,3-difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O3/c11-6-3-1-2-5(7(6)12)10(8(15)16)4-13-9(17)14-10/h1-3H,4H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUGCDXJIXRBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Difluorophenyl)-2-oxoimidazolidine-4-carboxylic acid

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